PF-06650833

Catalog No.
S539190
CAS No.
1817626-54-2
M.F
C18H20FN3O4
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06650833

CAS Number

1817626-54-2

Product Name

PF-06650833

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-3-10-13(22-17(24)15(10)19)8-26-18-11-7-14(25-2)12(16(20)23)6-9(11)4-5-21-18/h4-7,10,13,15H,3,8H2,1-2H3,(H2,20,23)(H,22,24)/t10-,13+,15-/m0/s1

InChI Key

JKDGKIBAOAFRPJ-ZBINZKHDSA-N

SMILES

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Solubility

Soluble in DMSO

Synonyms

PF-06650833; PF 06650833; PF06650833; PF-6650833; PF 6650833; PF6650833.

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N

Description

The exact mass of the compound 1-(((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy)-7-methoxyisoquinoline-6-carboxamide is 361.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06650833, also known as Zimlovisertib, is a small molecule inhibitor specifically targeting the Interleukin-1 Receptor Associated Kinase 4. It has a molecular formula of C₁₈H₂₀FN₃O₄ and a molecular weight of approximately 361.37 g/mol. The compound was developed through fragment-based drug design and is currently under investigation for its therapeutic potential in various inflammatory and autoimmune diseases, particularly systemic lupus erythematosus and rheumatoid arthritis .

PF-06650833 functions primarily as a kinase inhibitor, blocking the activity of IRAK4, which plays a crucial role in the Toll-like receptor signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokines and matrix metalloproteinases. The compound's mechanism involves competitive binding to the ATP-binding site of IRAK4, preventing its phosphorylation and subsequent activation .

Key Chemical Properties:

  • IUPAC Name: 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide
  • CAS Number: 1817626-54-2
  • InChI Key: JKDGKIBAOAFRPJ-ZBINZKHDSA-N

PF-06650833 has demonstrated significant biological activity in preclinical studies. It effectively inhibits the production of type I interferons and inflammatory cytokines in various immune cell types, including plasmacytoid dendritic cells and monocytes. In animal models, PF-06650833 has shown efficacy in reducing kidney inflammation and autoantibody production associated with systemic lupus erythematosus .

Efficacy in Clinical Trials:

In clinical trials, PF-06650833 has been shown to reduce interferon gene expression in patients with systemic lupus erythematosus, indicating its potential as a therapeutic agent for managing autoimmune conditions .

The synthesis of PF-06650833 involves several key steps:

  • Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring is constructed using standard organic synthesis techniques.
  • Introduction of Functional Groups: Fluorine and methoxy groups are introduced through halogenation and methoxylation reactions.
  • Final Coupling Reaction: The isoquinoline moiety is coupled with the pyrrolidine derivative to form the final product.

This synthetic route has been optimized to ensure high yield and purity suitable for clinical development .

PF-06650833 is primarily being investigated for its application in treating autoimmune diseases such as:

  • Systemic Lupus Erythematosus: By inhibiting IRAK4, PF-06650833 reduces inflammatory responses associated with this disease.
  • Rheumatoid Arthritis: The compound has shown promise in ameliorating symptoms by blocking key inflammatory pathways .

Additionally, its role in potentially treating other conditions characterized by chronic inflammation is under exploration.

Studies have shown that PF-06650833 interacts selectively with IRAK4 without significantly affecting other kinases, which minimizes off-target effects. This specificity is crucial for its therapeutic efficacy and safety profile. Interaction studies have also demonstrated that PF-06650833 can modulate immune responses by inhibiting the secretion of various cytokines involved in inflammatory pathways .

Several compounds share structural or functional similarities with PF-06650833:

Compound NameMechanism of ActionUnique Features
TofacitinibJAK inhibitorBroad-spectrum inhibition of JAK pathways
BAY-1834845IRAK4 inhibitorOral bioavailability; used in acute respiratory distress syndrome models
AZD1208PIM1 kinase inhibitorTargets different pathways but may overlap in anti-inflammatory effects

PF-06650833 stands out due to its selective inhibition of IRAK4 specifically within the context of autoimmune diseases, providing a targeted approach that may offer advantages over broader-spectrum inhibitors like tofacitinib.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

361.14378429 g/mol

Monoisotopic Mass

361.14378429 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S3F315JJXI

Wikipedia

Zimlovisertib

Dates

Modify: 2023-08-15
1: Seganish WM. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4):

Explore Compound Types